tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate (hereafter referred to as tert-Butyl iodopyrrolidine-1-carboxylate or TIBC) is a synthetic organic compound derived from the pyrrolidine structure. It is a colorless, low-melting solid with a low solubility in water. TIBC has been used in a variety of scientific applications, from organic synthesis to pharmaceutical research.
Scientific Research Applications
1. Preparation of t-Butyl Nα-Protected Amino Acid Esters This compound is used in the preparation of t-butyl esters of Nα-protected amino acids . The method developed is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .
Synthetic Organic Chemistry
Tertiary butyl esters, including this compound, find large applications in synthetic organic chemistry . They are frequently employed in multi-step synthesis, especially with amino acid derivatives .
Fuel Additive Uses
Recently, tert-butyl ethers, which include this compound, have found employment as fuel additives . Their synthesis has become important and various protocols have been developed .
4. Synthesis and Cleavage of tert-Butyl Ethers and Esters The compound is used in the synthesis and cleavage of tert-butyl ethers and esters for synthetic purposes . This process is crucial for the creation of complex molecules with diverse applications in pharmaceuticals, materials science, and beyond .
Development of New Pyrazole Derivatives
The compound has been used in the development of new pyrazole derivatives as effective PDE4 inhibitors for treating anti-inflammatory diseases .
Flow Microreactor Systems
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
Mechanism of Action
Target of Action
Tert-butyl esters are generally used as protecting groups in organic synthesis . They are often employed as masked carboxyl group surrogates in peptide chemical synthesis .
Mode of Action
The compound, being a tert-butyl ester, is involved in various reactions. One such reaction is the Steglich Esterification , a mild reaction that allows the conversion of sterically demanding and acid labile substrates. It’s one of the convenient methods for the formation of tert-butyl esters . The reaction involves the formation of an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride .
Biochemical Pathways
For instance, they can react with α,α-dichlorodiphenylmethane as the chlorinating agent and SnCl2 as a catalyst to generate acid chloride intermediates in situ . These intermediates can then be used in reactions with a variety of alcohols and amines to afford the corresponding esters and amides .
Pharmacokinetics
It’s known that tert-butyl esters are resistant to hydrolysis in the gastrointestinal (gi) tract, likely due to the action of the carboxylesterase enzyme ces1 .
Result of Action
The compound, being a tert-butyl ester, is known to participate in various reactions that lead to the formation of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester”. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Moreover, the compound’s reaction efficiency can be influenced by the presence of other reagents, such as DMAP in the case of Steglich Esterification .
properties
IUPAC Name |
tert-butyl (3S)-3-iodopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTPTQLIAIOWLK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653989 | |
Record name | tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate | |
CAS RN |
1234576-81-8 | |
Record name | tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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